molecular formula C14H15ClN2OS B5793621 N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide

Cat. No. B5793621
M. Wt: 294.8 g/mol
InChI Key: AMHREBIJALURAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide is a chemical compound that belongs to the class of thiazole derivatives. It is commonly known as 'CTZ' and is widely used in scientific research. CTZ is known to have a wide range of biochemical and physiological effects, which makes it an important compound in the field of pharmacology and drug discovery.

Mechanism of Action

The exact mechanism of action of CTZ is not fully understood. However, it is believed to modulate the activity of various receptors and enzymes by binding to them and altering their activity. CTZ has been shown to bind to the benzodiazepine site on the GABA receptor, which leads to an increase in the activity of the receptor. It has also been shown to inhibit the activity of acetylcholinesterase and monoamine oxidase by binding to their active sites.
Biochemical and Physiological Effects:
CTZ has a wide range of biochemical and physiological effects. It has been shown to have anxiolytic, anticonvulsant, and antipsychotic effects. CTZ has also been shown to have anti-inflammatory and antioxidant effects. It has been shown to modulate the activity of various neurotransmitters such as dopamine, serotonin, and GABA.

Advantages and Limitations for Lab Experiments

CTZ has several advantages for lab experiments. It is a well-characterized compound that is readily available. It has a wide range of biochemical and physiological effects, which makes it an important tool for studying various physiological processes. However, CTZ also has some limitations. It has been shown to have low solubility in water, which can make it difficult to work with in some experiments. It also has a relatively short half-life, which can limit its usefulness in some experiments.

Future Directions

There are several future directions for research on CTZ. One area of research is to further elucidate the mechanism of action of CTZ. Another area of research is to study the effects of CTZ on different physiological processes. CTZ has been shown to have a wide range of effects, and further research is needed to fully understand its potential therapeutic applications. Additionally, research is needed to develop more effective formulations of CTZ that can overcome its limitations, such as low solubility.

Synthesis Methods

The synthesis of CTZ involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide in the presence of acetic acid to form 4-(4-chlorophenyl)-1,3-thiazol-2-amine. This intermediate is then reacted with 3-methylbutanoyl chloride in the presence of triethylamine to form the final product, N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide.

Scientific Research Applications

CTZ has been extensively used in scientific research for its various biochemical and physiological effects. It is commonly used as a tool to study the role of different receptors and enzymes in various physiological processes. CTZ has been shown to modulate the activity of various receptors such as GABA, dopamine, and adenosine receptors. It has also been shown to inhibit the activity of various enzymes such as acetylcholinesterase and monoamine oxidase.

properties

IUPAC Name

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2OS/c1-9(2)7-13(18)17-14-16-12(8-19-14)10-3-5-11(15)6-4-10/h3-6,8-9H,7H2,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMHREBIJALURAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=NC(=CS1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.